(R)-M8891: A Technical Guide to its Mechanism of Action as a MetAP-2 Inhibitor
(R)-M8891: A Technical Guide to its Mechanism of Action as a MetAP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of (R)-M8891, a potent and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular effects, and preclinical anti-tumor activity of this compound. This guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
(R)-M8891 is an orally active, reversible, and brain-penetrant small molecule that potently and selectively inhibits Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[5] The inhibition of MetAP-2 by (R)-M8891 disrupts this essential cellular process, leading to the accumulation of unprocessed proteins.[2] One such substrate, methionylated elongation factor 1-alpha (Met-EF1a), serves as a reliable pharmacodynamic biomarker for target engagement.[6][7]
The primary anti-cancer effects of (R)-M8891 are attributed to its potent antiangiogenic and direct antitumoral activities.[1][3] By inhibiting MetAP-2 in endothelial cells, (R)-M8891 suppresses their proliferation and the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[4] Furthermore, (R)-M8891 exerts direct inhibitory effects on the growth of various tumor cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and activity of (R)-M8891.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Notes |
| IC50 (MetAP-2) | Human | 54 nM[1][3][4] | |
| Ki (MetAP-2) | Human | 4.33 nM[1][3][4] | |
| IC50 (MetAP-1) | Human | >10 µM[1][4] | Demonstrates high selectivity for MetAP-2 over MetAP-1. |
| IC50 (HUVEC Proliferation) | Human | 20 nM[1] | Human Umbilical Vein Endothelial Cells. |
Table 2: In Vivo Efficacy
| Animal Model | Dosing | Outcome |
| Xenograft Model | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of (R)-M8891 Action
Caption: Mechanism of action of (R)-M8891 targeting MetAP-2.
Experimental Workflow for HUVEC Proliferation Assay
Caption: Workflow for the HUVEC proliferation assay.
Experimental Workflow for In Vivo Matrigel Plug Angiogenesis Assay
Caption: Workflow for the in vivo Matrigel plug assay.
Experimental Protocols
Biochemical MetAP-2 Inhibition Assay
This assay determines the in vitro potency of (R)-M8891 against recombinant human MetAP-2.
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Enzyme: Recombinant human MetAP-2.
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Substrate: A fluorogenic MetAP-2 substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Ala-Gly-Met-Pro-Lys(2,4-dinitrophenyl)-OH).
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Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.01% Tween-20.
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Procedure:
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(R)-M8891 is serially diluted in DMSO and then further diluted in assay buffer.
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MetAP-2 enzyme is added to the wells of a microplate containing the diluted compound or DMSO control and pre-incubated for 15 minutes at room temperature.
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The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
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The increase in fluorescence is monitored kinetically using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
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IC50 values are calculated from the dose-response curves by non-linear regression analysis.
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Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the effect of (R)-M8891 on the proliferation of endothelial cells.
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Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
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Media: Endothelial Cell Growth Medium supplemented with appropriate growth factors.
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Procedure:
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HUVECs are seeded into 96-well plates and allowed to adhere for 6-8 hours.
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The cells are then treated with serial dilutions of (R)-M8891 or vehicle control (DMSO).
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After a 72-hour incubation period at 37°C, cell proliferation is quantified using a suitable method, such as the CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content.
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IC50 values are determined from the resulting dose-response curves.
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In Vivo Matrigel Plug Angiogenesis Assay
This in vivo model evaluates the antiangiogenic activity of (R)-M8891.
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Animal Model: Immunocompromised mice (e.g., athymic nude mice).
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Reagents: Matrigel mixed with pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
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Procedure:
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Mice are subcutaneously injected with Matrigel containing pro-angiogenic factors.
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The animals are then treated with (R)-M8891 (e.g., 20 mg/kg, orally, once daily) or a vehicle control for a specified period (e.g., 14 days).
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At the end of the treatment period, the Matrigel plugs are excised.
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Angiogenesis is quantified by measuring the hemoglobin content within the plugs using a colorimetric assay (e.g., Drabkin's reagent), which serves as an indicator of blood vessel formation.
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Genome-Wide CRISPR/Cas9 Screen for Resistance/Sensitivity
This high-throughput screening method identifies genes that, when knocked out, confer resistance or sensitivity to (R)-M8891.
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Cell Lines: Cancer cell lines of interest.
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Library: A genome-scale lentiviral sgRNA library.
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Procedure:
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Cas9-expressing cancer cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.
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The transduced cell population is then split and cultured in the presence of either (R)-M8891 (at a concentration that inhibits proliferation, e.g., IC80 for resistance screening) or vehicle control.
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Genomic DNA is harvested from the cell populations at an early time point (baseline) and after a period of drug selection.
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The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.
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Computational analysis is performed to identify sgRNAs that are significantly enriched (indicating resistance) or depleted (indicating sensitivity) in the drug-treated population compared to the control. Genes targeted by multiple enriched or depleted sgRNAs are considered hits.
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Western Blot for Met-EF1a Accumulation
This assay is used to confirm the target engagement of (R)-M8891 in cells or tissues by detecting the accumulation of its unprocessed substrate, Met-EF1a.
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Samples: Cell lysates or tumor homogenates from (R)-M8891-treated and untreated samples.
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Primary Antibody: A specific antibody that recognizes the N-terminal methionine-containing form of EF1a (Met-EF1a).
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Procedure:
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Protein is extracted from the samples, and the concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
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The membrane is blocked and then incubated with the primary antibody against Met-EF1a.
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A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
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The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
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References
- 1. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]
- 4. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Pooled CRISPR Screen Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
